molecular formula C6H10N6 B14001571 6-Amino-n'-ethyl-1,2,4-triazine-5-carboximidamide CAS No. 19359-62-7

6-Amino-n'-ethyl-1,2,4-triazine-5-carboximidamide

Cat. No.: B14001571
CAS No.: 19359-62-7
M. Wt: 166.18 g/mol
InChI Key: YRBYHGOQFSICMA-UHFFFAOYSA-N
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Description

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide is a compound belonging to the triazine family, characterized by a triazine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide typically involves the reaction of cyanuric chloride with ethylamine and subsequent amination. The reaction conditions often include the use of solvents like chloroform or dimethylformamide (DMF) and catalysts such as triethylamine . The process may involve multiple steps, including nucleophilic substitution and amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the production of herbicides, dyes, and polymers

Mechanism of Action

The mechanism of action of 6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

19359-62-7

Molecular Formula

C6H10N6

Molecular Weight

166.18 g/mol

IUPAC Name

6-amino-N'-ethyl-1,2,4-triazine-5-carboximidamide

InChI

InChI=1S/C6H10N6/c1-2-9-5(7)4-6(8)12-11-3-10-4/h3H,2H2,1H3,(H2,7,9)(H2,8,12)

InChI Key

YRBYHGOQFSICMA-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=C(N=NC=N1)N)N

Origin of Product

United States

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